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molecular formula C11H15NO B1634111 N-Benzylmethylamino-acetone

N-Benzylmethylamino-acetone

Cat. No. B1634111
M. Wt: 177.24 g/mol
InChI Key: BKBKJBOVLPZZIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08183246B2

Procedure details

Put 12.118 g (100 mmol) N-methylbenzylamine with 16.584 g (120 mmol) potassium carbonate in 100 ml toluene. Add dropwise 11.103 g (120 mmol) chloroacetone and stir overnight under reflux. Then cool to RT, filter to remove the salt and concentrate by evaporation. Purify the residue by chromatography on silica gel (solvent: cyclohexane/ethyl acetate 8:2), obtaining 9.0 g (50.8% of theor.) of the target compound.
Quantity
12.118 g
Type
reactant
Reaction Step One
Quantity
16.584 g
Type
reactant
Reaction Step Two
Quantity
11.103 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.C(=O)([O-])[O-].[K+].[K+].Cl[CH2:17][C:18](=[O:20])[CH3:19]>C1(C)C=CC=CC=1>[CH2:3]([N:2]([CH3:1])[CH2:17][C:18]([CH3:19])=[O:20])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
12.118 g
Type
reactant
Smiles
CNCC1=CC=CC=C1
Step Two
Name
Quantity
16.584 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
11.103 g
Type
reactant
Smiles
ClCC(C)=O
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
to remove the salt
CONCENTRATION
Type
CONCENTRATION
Details
concentrate by evaporation
CUSTOM
Type
CUSTOM
Details
Purify the residue by chromatography on silica gel (solvent: cyclohexane/ethyl acetate 8:2)
CUSTOM
Type
CUSTOM
Details
obtaining 9.0 g (50.8% of theor.) of the target compound

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(C1=CC=CC=C1)N(CC(=O)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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